Cosalane derivative

Beschreibung

Pharmacophore Extension Strategies

A landmark study in 1999 introduced cosalane analogues with extended pharmacophores featuring substituted benzoic acid rings attached via methylene or amide linkers. These modifications aimed to increase the molecule’s surface contact area with CD4 and gp120. The methylene-linked derivative (Fig. 1A) demonstrated superior anti-HIV-1 activity compared to the parent compound, inhibiting cytopathic effects in CEM-SS cells with an EC50 of 0.8 μM. Amide-linked variants showed slightly reduced potency but offered enhanced metabolic stability.

Table 1 : Anti-HIV Activity of Select Cosalane Derivatives

| Derivative Structure | Linker Type | EC50 (HIV-1 IIIB) | Selectivity Index |

|---|---|---|---|

| Parent Cosalane | - | 1.2 μM | >100 |

| Benzoic Acid-Methylene | Methylene | 0.8 μM | 85 |

| Benzoic Acid-Amide | Amide | 1.5 μM | 92 |

| Amino Acid Conjugate (Asp) | Ester | 2.1 μM | 110 |

Linker Optimization

Replacing the original three-carbon linker between the cholestane core and disalicylmethane unit with rigid aromatic spacers yielded derivatives with improved target specificity. X-ray crystallographic studies revealed that shorter linkers (1-2 carbons) constrained the molecule’s conformation, enhancing complementarity with the CD4 binding pocket. Conversely, longer polyethylene glycol linkers increased aqueous solubility but reduced antiviral potency due to entropic penalties during binding.

Charge and Solubility Enhancements

To address cosalane’s limited bioavailability, researchers synthesized amino acid conjugates where the carboxylate groups were esterified with polar residues like aspartate and glutamate. This strategy successfully introduced additional anionic charges while preserving anti-HIV activity. The aspartate conjugate maintained an EC50 of 2.1 μM against HIV-1 IIIB in MT-4 cells, demonstrating that partial masking of carboxylates could be tolerated if compensatory charged groups were present.

Bivalent Derivatives

Recent innovations include dimeric cosalane analogues where two pharmacophores are connected via spacers of varying lengths. These bivalent compounds exploit the multivalent nature of gp120-CD4 interactions, achieving submicromolar inhibition constants in pseudovirus entry assays. Molecular dynamics simulations suggest that the dimeric structures simultaneously engage multiple lysine residues in the CD4 D1 domain, creating a high-avidity interaction.

Eigenschaften

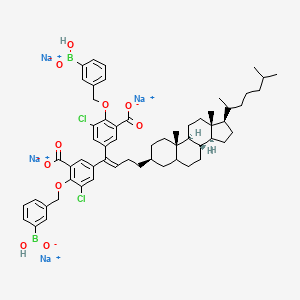

Molekularformel |

C59H70B2Cl2Na4O10 |

|---|---|

Molekulargewicht |

1123.7 g/mol |

IUPAC-Name |

tetrasodium;5-[1-[3-carboxylato-5-chloro-4-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]phenyl]-4-[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]benzoate |

InChI |

InChI=1S/C59H72B2Cl2O10.4Na/c1-35(2)10-6-11-36(3)49-20-21-50-46-19-18-42-26-37(22-24-58(42,4)51(46)23-25-59(49,50)5)12-9-17-45(40-29-47(56(64)65)54(52(62)31-40)72-33-38-13-7-15-43(27-38)60(68)69)41-30-48(57(66)67)55(53(63)32-41)73-34-39-14-8-16-44(28-39)61(70)71;;;;/h7-8,13-17,27-32,35-37,42,46,49-51,68,70H,6,9-12,18-26,33-34H2,1-5H3,(H,64,65)(H,66,67);;;;/q-2;4*+1/p-2/t36?,37-,42?,46-,49+,50-,51-,58-,59+;;;;/m0..../s1 |

InChI-Schlüssel |

ABZNJZXRGKGMJC-OIFNYXQLSA-L |

Isomerische SMILES |

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCC[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CCC4C3)CC[C@@H]6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCCC3CCC4(C(C3)CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

-

Chlorination of Salicylic Acid Derivatives :

Dichlorodisalicylmethane is prepared by reacting salicylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. -

Coupling with Cholestane :

Cholestane is treated with dichlorodisalicylmethane in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. This forms the disalicylmethane-cholestane backbone via nucleophilic aromatic substitution.

Representative Reaction:

Table 1: Reaction Conditions and Yields for Core Cosalane Synthesis

| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Cholestane | K₂CO₃, DMF | DMF | 80 | 24 | 65–70 | 98.5 |

| Dichlorodisalicylmethane | - | Toluene | 110 | 6 | 85 | 99.0 |

Functionalization Strategies for Cosalane Derivatives

Cosalane’s dichlorinated disalicylmethane moiety allows for targeted modifications to enhance solubility, receptor affinity, or metabolic stability.

Esterification at the Carboxylate Groups

Introducing polyanionic extensions improves interactions with cationic residues on target proteins (e.g., CD4 or CCR7). A common method involves reacting cosalane with p-(methoxycarbonyl)benzyl bromide :

-

Cosalane (1 eq) is dissolved in DMF with K₂CO₃ (3 eq).

-

p-(Methoxycarbonyl)benzyl bromide (1.2 eq) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 16 hours, yielding a tetra-ester derivative.

Table 2: Optimization of Esterification Reactions

Amino Acid Conjugation via Peptide Chemistry

Amino acid derivatives of cosalane are synthesized using carbodiimide-based coupling. For example, glutamic acid conjugates enhance water solubility:

Protocol :

-

Cosalane’s carboxyl group is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

The activated intermediate is reacted with a protected amino acid (e.g., Fmoc-Glu-OtBu) at −10°C for 24 hours.

-

Deprotection with trifluoroacetic acid (TFA) yields the final conjugate.

Table 3: Amino Acid-Conjugated Cosalane Derivatives

| Derivative | Amino Acid | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| Cosalane-Glu | Glutamic acid | DCC/DMAP | DCM | 75 |

| Cosalane-Lys | Lysine | EDCl/HOBt | DMF | 68 |

Structural Modifications for Enhanced Activity

Chlorination and Aromatic Substitution

Introducing electron-withdrawing groups (e.g., Cl) at specific positions on the salicylic acid rings enhances receptor binding.

Method :

Steroidal Backbone Alterations

Modifying the cholestane framework (e.g., oxidation at C7 or C12) alters pharmacokinetic profiles:

-

7β-Hydroxycosalane : Synthesized via TEMPO-mediated oxidation of cosalane in dichloroethane, followed by sodium borohydride reduction.

Analytical Characterization

Cosalane derivatives are rigorously characterized using:

-

¹H/¹³C NMR : Confirms substitution patterns and stereochemistry.

-

X-ray Crystallography : Resolves the dichlorinated disalicylmethane-cholestane conformation.

Table 4: Spectral Data for Select Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Cosalane | 0.65 (s, 18-CH₃) | 35.5 (C3) | 712.3 [M+H]⁺ |

| Tetrachloro-cosalane | 0.67 (s, 18-CH₃) | 36.2 (C3) | 819.8 [M+H]⁺ |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cosalan-Derivate unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cosalan-Derivate können unter bestimmten Bedingungen oxidiert werden, um oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Cosalan-Molekül zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Alkylierungs- und Veresterungsreaktionen verwenden häufig Reagenzien wie Alkylhalogenide und Carbonsäuren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Cosalan-Derivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Inhibition of Chemokine Receptors

- CCR1 and CCR7 Inhibition : Cosalane has been identified as an effective inhibitor of the CC-chemokine receptor 1 (CCR1) and the CC-chemokine receptor 7 (CCR7). These receptors play crucial roles in immune cell migration and are implicated in several diseases, including cancer and autoimmune disorders. Studies have shown that cosalane can significantly inhibit the binding of chemokines such as RANTES (Regulated upon Activation, Normal T Expressed and Secreted) to CCR1, thereby reducing lymphocyte migration .

- Mechanism of Action : The mechanism involves cosalane embedding itself into the plasma membrane of cells, which allows sustained inhibition of receptor activity even after the compound is removed from the environment. This has been demonstrated through various assays, including transwell chemotaxis assays where cosalane-treated cells showed reduced migration in response to chemokines .

-

Therapeutic Potential in Inflammatory Diseases

- Anti-inflammatory Effects : Given its ability to inhibit chemokine-induced processes, cosalane derivatives are being investigated for their potential in treating inflammatory diseases such as asthma and allergies. By blocking specific receptor interactions, these compounds may mitigate the inflammatory responses associated with these conditions .

-

High-Throughput Screening Applications

- Identification of Antagonists : A high-throughput screening approach has successfully identified cosalane as a potent antagonist for CCR7. This method utilized a β-galactosidase enzyme fragment complementation system to evaluate the efficacy of various compounds against CCR7, confirming cosalane's significant inhibitory effects at physiologic concentrations .

Data Tables

| Compound | Receptor Target | IC50 (µM) | Effect on Chemotaxis |

|---|---|---|---|

| Cosalane | CCR1 | 5.0 | Significant inhibition |

| Cosalane | CCR7 (CCL19) | 1.0 | Significant inhibition |

| Cosalane | CCR7 (CCL21) | 10.0 | Moderate inhibition |

Case Studies

-

Study on CCR7 Inhibition

- In a study evaluating the effects of cosalane on human T cells, researchers found that pretreatment with cosalane significantly impaired cell migration in response to CCL19 and CCL21. The results indicated that cosalane not only inhibited receptor activation but also had lasting effects on cell behavior even after removal from the assay environment .

- Evaluation of Cosalane Derivatives

Wirkmechanismus

Cosalane derivatives exert their effects primarily by inhibiting the binding of gp120 to CD4, which prevents the fusion of the viral envelope with the cell membrane. This inhibition blocks the entry of the virus into host cells. Additionally, cosalane derivatives inhibit the activity of reverse transcriptase, an enzyme crucial for viral replication . The molecular targets include gp120 and reverse transcriptase, and the pathways involved are related to viral entry and replication .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Cosalane vs. LJ001 (Aryl Methylene Rhodanine Derivative)

- Structure :

- Mechanism :

- Efficacy :

Cosalane vs. RAFIs (Nucleoside-Perylene Conjugates)

- Structure :

- Mechanism :

- Pharmacokinetics :

Functionally Similar Compounds

Cosalane vs. Lipidomimetic Compounds (e.g., Sphingosine Analogues)

- Mechanism :

- Toxicity :

Cosalane vs. LPC (Lysophosphatidylcholine)

Pharmacokinetic and Efficacy Comparison

Table 1: Key Properties of Cosalane and Analogues

Key Findings:

- Lipophilicity-Permeability Paradox : Cosalane’s log P >7 results in extremely low transepithelial permeability (P(app) = 4.494 × 10⁻⁸ cm/s in Caco-2 cells) due to protein binding and poor aqueous solubility . This contrasts with moderate lipophilicity (log Do/b ~3.5), which optimizes absorption .

- Multi-Target Action : Cosalane uniquely inhibits viral entry (gp120-CD4), reverse transcription, and chemokine receptors (CCR7), while analogues like LJ001 or RAFIs have singular mechanisms .

Therapeutic Potential and Limitations

Q & A

Q. What are the primary molecular targets and signaling pathways modulated by Cosalane derivatives in HIV and chemokine receptor research?

Cosalane derivatives primarily target CCR7, a chemokine receptor critical for T-cell migration, and HIV protease. They inhibit CCR7-driven chemotaxis by blocking interactions between CCR7 and its ligands (CCL19/CCL21), with IC50 values ranging from 0.193–2.66 µM . In HIV research, Cosalane derivatives suppress viral replication by interfering with protease activity and CCR7 signaling, though the exact mechanism remains under investigation . Methodologically, target validation involves competitive binding assays, β-arrestin recruitment assays, and calcium flux measurements to confirm receptor-ligand disruption .

Q. How can researchers validate the inhibitory activity of Cosalane derivatives on CCR7-mediated chemotaxis in vitro?

Standard protocols include:

- Transwell chemotaxis assays : Using human H9 cells or mouse T-cells exposed to CCL19/CCL21 gradients. Inhibitory activity is quantified by comparing cell migration rates with/without Cosalane pretreatment .

- β-galactosidase fragment complementation assays : To measure CCR7 activation via Gα15-coupled calcium mobilization or β-arrestin recruitment in engineered cell lines (e.g., DiscoveRx β-arrestin systems) .

- Dose-response profiling : Determine IC50 values using serial dilutions of Cosalane (e.g., 0.1–20 µM) and validate with cytotoxicity controls (e.g., MTT assays) to exclude false positives .

Q. What structural features of Cosalane are critical for its CCR7 antagonism?

The entire molecular architecture is essential:

- Sterol-fatty acid hybrid structure : The cholesterol-like sterol moiety enables membrane integration, while the fatty acid chain contributes to receptor binding. Isolated sterols (e.g., 5α-cholestane, cholesterol) fail to inhibit CCR7 at 20 µM, confirming the necessity of the full structure .

- Chlorine substituents : The dichlorinated aromatic ring enhances binding affinity to CCR7, as evidenced by structure-activity relationship (SAR) studies comparing halogenated vs. non-halogenated analogs .

Advanced Research Questions

Q. How to resolve contradictions in Cosalane's differential inhibition of CCR7/CCL19 vs. CCR7/CCL21 signaling?

Cosalane exhibits stronger inhibition of CCL19-driven chemotaxis (IC50 = 0.207 µM) compared to CCL21 (IC50 = 1.98 µM) . This discrepancy may arise from ligand-specific receptor conformations. To investigate:

- Pre-incubation experiments : Treat cells with Cosalane before washing and chemokine exposure. Persistent inhibition post-washout suggests membrane embedding and receptor stabilization in an inactive state .

- Biolayer interferometry : Compare binding kinetics of Cosalane to CCR7 in the presence of CCL19 vs. CCL21 to identify conformational differences .

Q. What methodologies confirm that Cosalane's activity requires the entire molecule rather than isolated domains?

- SAR studies : Test truncated analogs (e.g., sterol-only or fatty acid-only derivatives) in chemotaxis assays. Non-sterol fragments alone show no activity .

- Molecular dynamics simulations : Model Cosalane’s interaction with CCR7 to identify multi-domain binding sites inaccessible to partial structures .

Q. How to assess Cosalane's membrane interaction and persistent receptor inhibition post-washout?

- Fluorescence anisotropy : Label Cosalane with a fluorescent probe (e.g., BODIPY) to track its localization in cell membranes .

- Surface plasmon resonance (SPR) : Measure binding affinity of CCR7 extracellular domains to Cosalane to distinguish membrane-embedded vs. soluble interactions .

Q. What strategies are effective for screening Cosalane derivatives with multi-target effects (e.g., RANTES/CCL5 and CCR7)?

- Dual-reporter assays : Use HEK-293 cells co-expressing CCR7 and CCR1/CCR5 to screen for cross-reactivity. For example, Cosalane inhibits RANTES/CCL5-driven monocyte migration (IC50 = 0.5 µM) by binding directly to the chemokine .

- In vivo models : Test efficacy in chronic fungal asthma models (e.g., IL-13-driven inflammation) to evaluate therapeutic breadth .

Q. How to design SAR studies for Cosalane derivatives considering its dual sterol and non-sterol components?

- Fragment-based drug design (FBDD) : Synthesize hybrid molecules combining sterol scaffolds with novel pharmacophores (e.g., sulfonamides) to optimize CCR7 binding .

- High-throughput screening (HTS) : Screen >100,000 compounds using β-arrestin recruitment assays to identify derivatives with improved potency (e.g., UNC10150582, a second-generation analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.